molecular formula C21H14N4OS B11544726 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11544726
M. Wt: 370.4 g/mol
InChI Key: LDUAUOYXILYSKC-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a biphenyl-4-ylcarbonyl group, and two amino groups at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a thieno[2,3-b]pyridine derivative with a biphenyl-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidative dimerization products.

    Reduction: Reduced thienopyridine derivatives.

    Substitution: Substituted thienopyridine derivatives.

Scientific Research Applications

3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an inhibitor of plasmodial glycogen synthase kinase-3, it binds to the active site of the enzyme, preventing its activity and thereby disrupting the glycogen synthesis pathway in plasmodium . Similarly, its inhibition of bacterial histidine kinase autophosphorylation involves binding to the kinase domain, blocking the phosphorylation process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile stands out due to its biphenyl-4-ylcarbonyl group, which enhances its ability to interact with a broader range of molecular targets. This unique structural feature contributes to its higher potency and selectivity in various biological assays.

Properties

Molecular Formula

C21H14N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

3,6-diamino-2-(4-phenylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C21H14N4OS/c22-11-15-10-16-17(23)19(27-21(16)25-20(15)24)18(26)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,23H2,(H2,24,25)

InChI Key

LDUAUOYXILYSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N

Origin of Product

United States

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